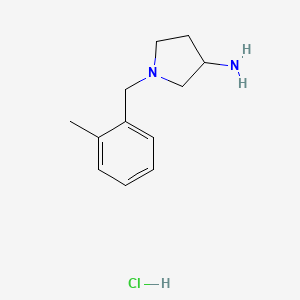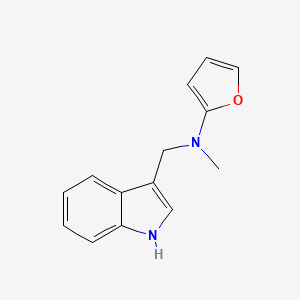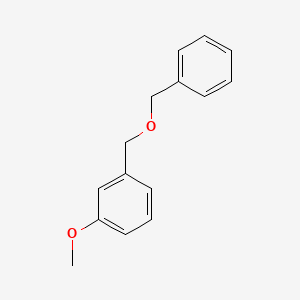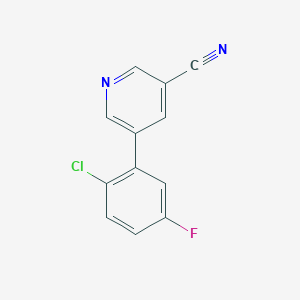![molecular formula C11H11N3O3 B11878728 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- CAS No. 194536-03-3](/img/structure/B11878728.png)
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and acetic anhydride.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as dichloromethane or acetonitrile. A catalyst like pyridine may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group enhances its binding affinity to these targets, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the activation of specific receptors, depending on the context of its use.
Comparaison Avec Des Composés Similaires
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone, 2-methyl-: Lacks the acetyloxy group, resulting in different chemical properties and biological activities.
4(3H)-Quinazolinone, 3-amino-2-methyl-:
4(3H)-Quinazolinone, 3-hydroxy-2-methyl-: Features a hydroxy group, which affects its solubility and interaction with biological targets.
The unique combination of the acetyloxy and methyl groups in 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
194536-03-3 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
[(2-methyl-4-oxoquinazolin-3-yl)amino] acetate |
InChI |
InChI=1S/C11H11N3O3/c1-7-12-10-6-4-3-5-9(10)11(16)14(7)13-17-8(2)15/h3-6,13H,1-2H3 |
Clé InChI |
GEJKHGZNNFASKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)


![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)

![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)






